molecular formula C21H26ClN3OS2 B2406452 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride CAS No. 1329961-29-6

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride

Cat. No.: B2406452
CAS No.: 1329961-29-6
M. Wt: 436.03
InChI Key: NAGUPHHMQFMPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Potential as Kinase Inhibitors

Research has identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, characterized by their aminothiazole-based analogues, exhibit competitive inhibition with ATP, demonstrating significant kinase selectivity and in vivo efficacy in cancer models. This highlights the potential of structurally related compounds, like N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride, in targeted cancer therapies (Borzilleri et al., 2006).

Role in Correcting Cellular Defects

Another study focused on the correction of defective cellular processing of DeltaF508-CFTR, a common mutation causing cystic fibrosis. Compounds like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide demonstrated significant activity in correcting cellular processing defects. This suggests the therapeutic potential of related compounds in managing cystic fibrosis and similar genetic disorders (Yu et al., 2008).

Antipsychotic Potential

Further investigation into heterocyclic carboxamides has revealed potential antipsychotic applications. These compounds showed significant in vitro binding to dopamine and serotonin receptors, alongside in vivo activity that predicts antipsychotic efficacy without inducing extrapyramidal side effects, common with many antipsychotic drugs. This research underlines the possibility of using structurally similar benzamides as novel antipsychotic agents with improved safety profiles (Norman et al., 1996).

Insecticidal Applications

A study explored the insecticidal properties of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives against the cotton leafworm, Spodoptera littoralis. Given the structural similarity, this compound could potentially exhibit insecticidal activities, offering a new avenue for pest control strategies (Fadda et al., 2017).

Future Directions

The future directions of research on benzothiazole derivatives could involve further exploration of their synthetic developments, in vitro and in vivo activity, and potential applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-5-24-11-10-13-16(12-24)27-19(23-20(25)21(2,3)4)17(13)18-22-14-8-6-7-9-15(14)26-18;/h6-9H,5,10-12H2,1-4H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGUPHHMQFMPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.